N-Acetylglycyl-D-glutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetylglycyl-D-glutamic acid is an excitatory peptide, more potent than L-glutamic acid at inducing seizures in mice . It has been withdrawn from sale for commercial reasons .

Molecular Structure Analysis

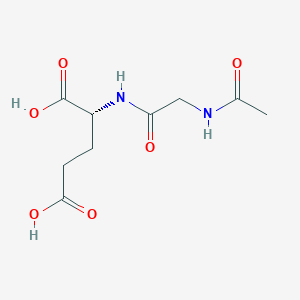

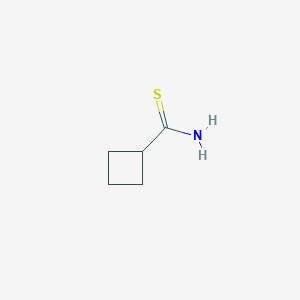

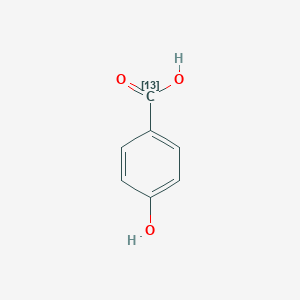

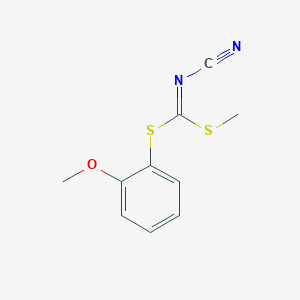

The molecular weight of N-Acetylglycyl-D-glutamic acid is 246.22 and its molecular formula is C9H14N2O6 . The SMILES representation of its structure is O=C(O)CCC@H=O)NC(CNC(C)=O)=O .

Physical And Chemical Properties Analysis

N-Acetylglycyl-D-glutamic acid is soluble to 50 mM in water . It should be stored at room temperature .

Aplicaciones Científicas De Investigación

Excitatory Neurotransmitter Research

N-Acetylglycyl-D-glutamic acid has been identified as an excitatory peptide, which is more potent than L-glutamic acid at inducing seizures in mice. This suggests its potential application in neuroscience research, particularly in studies related to excitatory neurotransmission and seizure disorders .

Drug Delivery Systems

Related compounds such as poly-γ-glutamic acid (γ-PGA) have been utilized in drug delivery applications due to their biocompatible and biodegradable properties. N-Acetylglycyl-D-glutamic acid could be explored for similar applications, leveraging its structural properties for targeted drug delivery .

Biomedical Material Fabrication

Research on thermo-sensitive polymers like poly(N-acetyl-L-glutamic acid-co-lysine methyl ester) indicates potential for N-Acetylglycyl-D-glutamic acid in the fabrication of biomedical materials that respond to temperature changes, which could be useful in creating smart drug delivery systems or tissue engineering scaffolds .

Enhanced Bioproduction

The addition of γ-poly glutamic acid has been shown to significantly improve bacterial nanocellulose (BNC) production. N-Acetylglycyl-D-glutamic acid might be investigated for its effects on the bioproduction of other valuable biomaterials or biofuels, given its structural similarity to γ-PGA .

Mecanismo De Acción

Target of Action

N-Acetylglycyl-D-glutamic acid primarily targets the glutamate receptors . These receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission.

Mode of Action

N-Acetylglycyl-D-glutamic acid interacts with its targets, the glutamate receptors, by acting as an excitatory peptide . This interaction leads to changes in the receptor’s activity, which can result in increased neuronal excitability.

Pharmacokinetics

It is known that the compound issoluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary molecular and cellular effect of N-Acetylglycyl-D-glutamic acid’s action is the induction of seizures . This is due to its excitatory effect on the glutamate receptors, leading to increased neuronal activity.

Propiedades

IUPAC Name |

(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYJLQESPLSOP-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424981 |

Source

|

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylglycyl-D-glutamic acid | |

CAS RN |

135701-69-8 |

Source

|

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)